CID 45055367

Description

CID 45055367 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For example, this compound may represent a compound analyzed in mass spectrometry (MS) studies, as collision-induced dissociation (CID) is a common technique for fragmenting ions in MS/MS workflows . Additionally, this compound could be a substrate or inhibitor in biochemical assays, akin to other CIDs such as CID 5469634 (ginkgolic acid) or CID 72326 (betulin) referenced in structural and pharmacological comparisons .

Properties

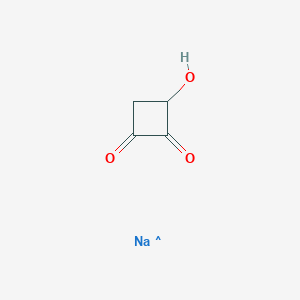

Molecular Formula |

C4H4NaO3 |

|---|---|

Molecular Weight |

123.06 g/mol |

InChI |

InChI=1S/C4H4O3.Na/c5-2-1-3(6)4(2)7;/h2,5H,1H2; |

InChI Key |

HYNQSYGVRBDPDO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C1=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 45055367 involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields such as food and pharmaceuticals. The inclusion complexes are formed by preparing host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis techniques that ensure the compound’s purity and yield. These methods often utilize advanced chemical engineering processes to optimize the reaction conditions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: CID 45055367 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired chemical transformations and obtain high yields of the major products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry.

Scientific Research Applications

CID 45055367 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, the compound finds applications in the industry for developing new materials and improving existing processes .

Mechanism of Action

The mechanism of action of CID 45055367 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 45055367, a comparison with structurally or functionally analogous compounds is essential. Below is a synthesis of findings from the evidence:

Structural and Functional Analogues

provides a framework for comparing CIDs based on structural motifs and biological roles. For instance:

- CID 5469634 (Ginkgolic acid 17:1): A phenolic acid with antimicrobial properties, structurally characterized by a long aliphatic chain and carboxylic acid group.

- CID 72326 (Betulin): A triterpene alcohol with antitumor activity, featuring a pentacyclic triterpenoid skeleton.

- CID 10153267 (3-O-Caffeoyl Betulin) : A betulin derivative modified with a caffeoyl group, enhancing its solubility and bioactivity .

Hypothetical Comparison with this compound: If this compound shares structural features with these compounds (e.g., triterpenoid backbone or phenolic groups), its biological activity might align with anti-inflammatory or anticancer properties. However, without explicit data, this remains speculative.

Analytical Performance in Mass Spectrometry

CID (collision-induced dissociation) is critical in MS-based structural elucidation. and highlight how CID voltage and charge state influence ion fragmentation patterns. For example:

- Oligonucleotides : Fragmentation efficiency correlates with CID voltage and ion charge state, with higher voltages required for longer sequences .

- Ginsenosides: Source-in CID in ESI-MS differentiates isomers like ginsenoside Rf (CID 441923) and pseudoginsenoside F11 (CID 129674292) via distinct cleavage patterns .

Implications for this compound: If this compound is a glycoside or polymer, its MS/MS profile under CID conditions would depend on glycosidic bond stability and charge localization, similar to ginsenosides .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of Selected CIDs

Table 2: CID Fragmentation Parameters in MS

Research Findings and Limitations

Key Insights :

Structural Diversity: CIDs like 5469634 and 72326 demonstrate the role of functional groups (e.g., carboxylic acids, triterpenoids) in modulating bioactivity .

Analytical Challenges: CID voltage optimization is compound-specific, as seen in oligonucleotide and ginsenoside studies .

Limitations :

- The evidence lacks direct data on this compound, necessitating extrapolation from analogous compounds.

- Pharmacokinetic and toxicity profiles remain unexplored.

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying CID 45055367?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) under [experimental conditions] (comparison) over [timeframe]?" Ensure clarity and specificity by avoiding vague terms like "investigate" or "explore." Test the question for feasibility and relevance to existing literature gaps .

Q. What are best practices for conducting a literature review on this compound?

- Methodological Answer :

Use specialized databases (e.g., SciFinder, PubMed) with keywords like "this compound," "chemical properties," and "biological activity."

Filter results by publication date (prioritize last 5–10 years) and study type (e.g., experimental vs. theoretical).

Track citations via tools like Web of Science to identify foundational studies and recent advancements .

Critically assess primary vs. secondary sources, noting inconsistencies in reported data (e.g., conflicting solubility or toxicity results) .

Q. How can I design a reproducible experimental protocol for synthesizing or testing this compound?

- Methodological Answer :

- Materials : Specify purity grades, suppliers (with geographic details for rare reagents), and storage conditions .

- Methods : Include step-by-step procedures (e.g., synthesis steps, spectroscopic validation) and instrument calibration details. Reference established protocols (e.g., NMR spectroscopy for structural confirmation) and note deviations .

- Validation : Use positive/negative controls and replicate experiments to confirm consistency .

Advanced Research Questions

Q. How should I resolve contradictions in experimental data related to this compound?

- Methodological Answer :

Error Analysis : Quantify uncertainties in measurements (e.g., standard deviations in dose-response assays) and assess instrument precision .

Cross-Validation : Compare results across multiple methodologies (e.g., HPLC vs. mass spectrometry for purity analysis) .

Contextual Factors : Evaluate environmental variables (e.g., temperature, solvent polarity) that may alter outcomes. Replicate studies under controlled conditions .

Q. What advanced techniques can optimize the characterization of this compound’s mechanism of action?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map interactions between this compound and cellular targets. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis .

- Computational Modeling : Employ molecular dynamics simulations (e.g., AutoDock, GROMACS) to predict binding affinities or conformational changes .

- High-Throughput Screening : Design dose-response assays with automated platforms to assess efficacy across diverse cell lines .

Q. How can I systematically evaluate the ethical and safety implications of this compound research?

- Methodological Answer :

Ethical Compliance : Follow institutional review board (IRB) guidelines for studies involving human/animal subjects. Document informed consent procedures and risk mitigation strategies .

Safety Protocols : Conduct hazard assessments (e.g., SDS analysis for toxicity) and implement engineering controls (e.g., fume hoods for volatile compounds) .

Data Transparency : Share raw data and negative results in supplementary materials to reduce publication bias .

Data Management and Reporting

Q. How should I structure a manuscript reporting findings on this compound?

- Methodological Answer :

- Introduction : Clearly state the research problem and hypotheses, citing gaps in existing studies on this compound .

- Results : Use tables/figures to highlight key findings (e.g., dose-response curves, structural diagrams). Avoid redundant text descriptions .

- Discussion : Compare results with prior studies, addressing discrepancies (e.g., variations in reported IC50 values) and proposing mechanistic explanations .

Q. What strategies ensure effective data sharing and reproducibility in this compound research?

- Methodological Answer :

- FAIR Principles : Make data Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .CSV), and Reusable (detailed metadata) .

- Supplementary Materials : Include raw datasets, code for statistical analyses (e.g., R/Python scripts), and step-by-step protocols .

- Collaborative Platforms : Use platforms like Zenodo or GitHub to share protocols and engage in peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.